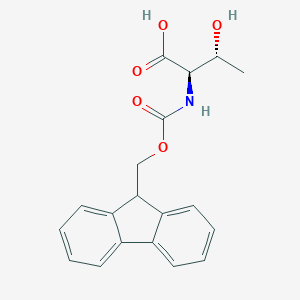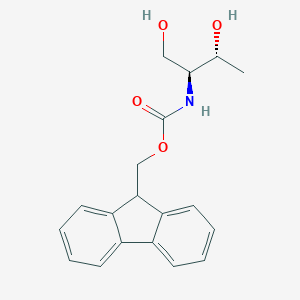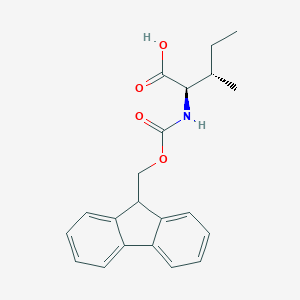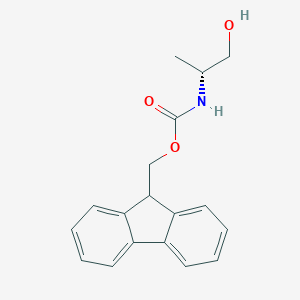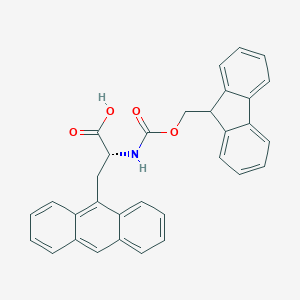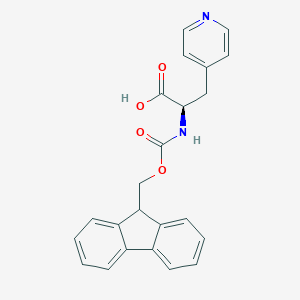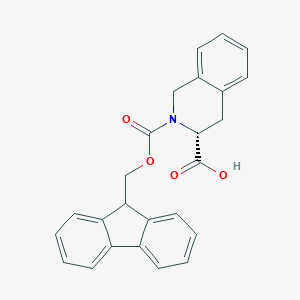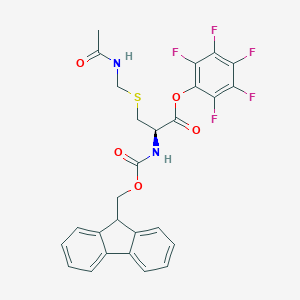
Fmoc-AOAc-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-AOAc-OH, also known as FMOC-氨基羟酸, is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 . It is commonly used as a protecting group in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-AOAc-OH is characterized by its molecular formula C17H15NO5 . Detailed structural analysis may require advanced techniques such as X-ray diffraction or molecular dynamics simulations .
Chemical Reactions Analysis
Fmoc-AOAc-OH, like other Fmoc-protected compounds, can be used to protect amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Physical And Chemical Properties Analysis
Fmoc-AOAc-OH is a white or off-white crystalline solid with a melting point of approximately 105-107°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its exact mass and monoisotopic mass are both 313.09502258 g/mol, and it has a topological polar surface area of 84.9 Ų .
Aplicaciones Científicas De Investigación
Antibacterial and Anti-inflammatory Applications
One significant application is in the development of antibacterial composite materials. Fmoc-decorated self-assembling building blocks, derived from amino acids, have been utilized for creating nanoassemblies with substantial antibacterial capabilities. These nanoassemblies, when integrated into resin-based composites, exhibit a non-cytotoxic behavior towards mammalian cells while effectively inhibiting bacterial growth. This novel approach leverages the intrinsic antibacterial properties of self-assembling blocks, paving the way for advanced biomedical materials (Schnaider et al., 2019).
Supramolecular Hydrogels
Supramolecular hydrogels based on Fmoc-functionalized amino acids represent another crucial application area. These gels, utilized extensively in the biomedical field, are appreciated for their biocompatibility and biodegradability. The incorporation of colloidal and ionic silver into these gels has been explored for enhancing their antimicrobial activity, indicating a promising strategy for medical applications (Croitoriu et al., 2021).
Synthesis and Characterization of Novel Compounds
The synthesis of peptide nucleic acid (PNA) FRET probes via an orthogonally protected building block demonstrates the chemical versatility of Fmoc amino acids. This method allows for post-synthetic labeling of PNAs, facilitating the creation of FAM Cy5 donor-acceptor pairs for detecting specific DNA sequences. This innovative approach opens new avenues for molecular diagnostics and research (Oquare & Taylor, 2008).
Hybrid Nanomaterials
Fmoc-protected amino acid-based hydrogels have been developed to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating hybrid hydrogels. This method enhances the thermal stability and conductivity of the hydrogels, demonstrating a novel approach to developing functional nanomaterials for potential use in electronics and biotechnology (Roy & Banerjee, 2012).
Mecanismo De Acción
Target of Action
Fmoc-AOAc-OH, also known as Fmoc-Aoa-OH, is primarily used as a protective group in peptide synthesis . The compound’s primary targets are the functional groups of amino acids, particularly the amine groups . By attaching to these groups, Fmoc-AOAc-OH can protect them from unwanted chemical reactions during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-AOAc-OH acts as a protective group for amino acids during peptide synthesis . It is attached to the amino group of an amino acid, preventing it from participating in unwanted reactions . The Fmoc group is then removed under basic conditions, typically using a secondary amine nucleophile . This allows the now unprotected amino group to participate in the desired reactions .
Biochemical Pathways
Fmoc-AOAc-OH plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective and sequential coupling of amino acids, which is essential for the formation of peptides with specific sequences . The removal of the Fmoc group is a key step in this pathway, as it enables the coupling of the next amino acid in the sequence .
Result of Action
The primary result of Fmoc-AOAc-OH’s action is the successful synthesis of peptides with specific sequences . By protecting the amino groups of amino acids, it allows for the selective and sequential coupling of amino acids . This enables the synthesis of peptides that can have a wide range of biological activities, depending on their specific sequences .
Action Environment
The action of Fmoc-AOAc-OH is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal is affected by the pH of the environment, with basic conditions being required for its removal . Additionally, the temperature and solvent used can also impact the efficiency of both the protection and deprotection processes .
Direcciones Futuras
Fmoc-protected peptides and amino acids, such as Fmoc-AOAc-OH, have shown promise in various biological applications, including the formulation of biocompatible hydrogels suitable for different biomedical applications . Future research may focus on further exploring the properties and potential applications of these compounds .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJEKGEUGUEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589246 |
Source


|
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-AOAc-OH | |
CAS RN |
123106-21-8 |
Source


|
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



